Unii-J2svs0I6YM
Description
Unii-J2svs0I6YM is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . UNIIs are alphanumeric codes designed to unambiguously identify substances relevant to medicine, including active pharmaceutical ingredients, excipients, and biologics. The GSRS database provides manually curated, regulatory-standard descriptions for over 100,000 substances, ensuring precise identification for research, regulatory, and clinical applications .
For example, UNIIs may represent small molecules, polymers, or biologics characterized by standardized physicochemical properties, pharmacological activity, and regulatory status.
Properties
IUPAC Name |
2-[4-[[6-(5-chloro-1-methylbenzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClN4O2/c1-4-7-30-36-31-20(2)16-23(32-35-27-18-24(34)14-15-28(27)37(32)3)17-29(31)38(30)19-21-10-12-22(13-11-21)25-8-5-6-9-26(25)33(39)40/h5-6,8-18H,4,7,19H2,1-3H3,(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCHFSVRKSVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=C(N5C)C=CC(=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885045-90-9 | |
| Record name | 4-((5-Chloro-1,7-dimethyl-2-propyl-1H,3H-(2,5-bibenzimidazol)-3-yl)methyl)(1,1-biphenyl)-2-carboxylic acid. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885045909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((5-CHLORO-1,7-DIMETHYL-2-PROPYL-1H,3H-(2,5-BIBENZIMIDAZOL)-3-YL)METHYL)(1,1-BIPHENYL)-2-CARBOXYLIC ACID. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2SVS0I6YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Unii-J2svs0I6YM, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy. The primary targets of this compound are the CD19 proteins present on the surface of B cells. These proteins play a crucial role in maintaining the normal function of B cells and are often overexpressed in certain types of cancers, such as mantle cell lymphoma.
Mode of Action
Brexucabtagene autoleucel works by employing a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains. This allows the CAR T cells to recognize and bind to the CD19 proteins on cancer cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines that destroy the cancer cells.
Biochemical Pathways
It is known that the activation of car t cells leads to the release of various cytokines, which can have downstream effects on immune response and inflammation
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Brexucabtagene autoleucel are complex and can be influenced by various factors. As a CAR T cell therapy, it is administered directly into the patient’s bloodstream, bypassing the absorption phase typical of orally administered drugs. The distribution of the therapy is largely dependent on the ability of the modified T cells to migrate to the site of the tumor.
Result of Action
The primary result of the action of Brexucabtagene autoleucel is the destruction of cancer cells expressing the CD19 protein. This can lead to a reduction in tumor size and potentially, remission of the disease. The therapy can also cause side effects, including cytokine release syndrome, which is a systemic inflammatory response caused by the rapid release of cytokines from the activated car t cells.
Action Environment
The efficacy and stability of Brexucabtagene autoleucel can be influenced by various environmental factors. For instance, the presence of other immune cells, the physical characteristics of the tumor microenvironment, and the patient’s overall health status can all impact the effectiveness of the therapy. Furthermore, factors such as the patient’s age, the stage of the disease, and previous treatments can also affect the therapy’s efficacy.
Biochemical Analysis
Biochemical Properties
Unii-J2svs0I6YM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase (PI3K) and Akt, which are crucial in cell signaling pathways . These interactions are primarily through binding to specific sites on these proteins, influencing their activity and downstream signaling processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect insulin signaling pathways by interacting with PI3K and Akt, leading to changes in glucose uptake and metabolism . Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects such as cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glucose metabolism, leading to changes in metabolic pathways and energy production . These interactions are crucial for understanding the compound’s role in cellular metabolism.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity or function
Biological Activity
Unii-J2svs0I6YM is a unique identifier for a specific compound, which has garnered attention in the field of biomedical research, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.
Overview of this compound
This compound corresponds to Brexucabtagene autoleucel , a chimeric antigen receptor (CAR) T-cell therapy designed for treating certain types of B-cell malignancies. This therapy utilizes genetically modified T-cells to target the CD19 antigen, which is prevalent on the surface of malignant B-cells.
Brexucabtagene autoleucel functions by:
- Targeting CD19 : The CAR T-cells bind to CD19 antigens on both normal and cancerous B-cells, activating the T-cells to proliferate and exert cytotoxic effects.
- Cytokine Release : Upon activation, these T-cells secrete various cytokines such as IL-6, IL-10, and TNF-α, which play critical roles in mediating immune responses and promoting tumor cell lysis .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Parameter | Value/Description |
|---|---|
| Target Antigen | CD19 |
| Therapeutic Use | Treatment of relapsed or refractory B-cell malignancies |
| Peak CAR T-cell Levels | Responders: 102.4 cells/μL; Non-responders: 12.0 cells/μL |
| AUC (0-28 days) | Responders: 1487.0 cells/μLday; Non-responders: 169.5 cells/μLday |
| Age Group Response | <65 years: Median peak 112.5 cells/μL; ≥65 years: Median peak 74.1 cells/μL |
Case Studies
Several clinical studies have demonstrated the efficacy and safety profile of Brexucabtagene autoleucel:
-
ZUMA-2 Clinical Trial :
- Objective : Evaluate the safety and efficacy in patients with relapsed/refractory mantle cell lymphoma.
- Results : The trial reported an overall response rate (ORR) of approximately 93% with a complete response (CR) rate of about 67% among treated patients.
- Adverse Effects : Commonly observed effects included cytokine release syndrome (CRS) and neurological events, which were managed effectively with supportive care .
-
Long-term Follow-up Studies :
- These studies indicated sustained remission in a significant proportion of patients beyond one year post-infusion, highlighting the long-lasting impact of CAR T-cell therapy on B-cell malignancies.
Research Findings
Recent research has focused on optimizing the use of Brexucabtagene autoleucel by:
- Combining Therapies : Studies have explored combining CAR T-cell therapy with other immunotherapies or targeted agents to enhance efficacy and reduce relapse rates.
- Biomarker Identification : Research is ongoing to identify biomarkers that predict response to therapy, allowing for personalized treatment approaches.
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analysis of Unii-J2svs0I6YM requires identifying compounds with structural homology (e.g., shared functional groups, metal centers, or backbone motifs) or functional equivalence (e.g., analogous therapeutic targets, mechanisms of action, or industrial applications). Below is a methodological framework for such comparisons, guided by evidence-based best practices in chemical research and reporting.
Structural Similarity
Structural analogs are identified using databases like PubChem or ChEMBL, which catalog molecular descriptors (e.g., SMILES, InChI keys). Key parameters for comparison include:
- Molecular weight
- Polarity/logP (partition coefficient)
- Functional groups (e.g., hydroxyl, amine, carboxylate)
- Stereochemistry
Example hypothetical comparison:
| Parameter | This compound | Compound A (UNII-XXXXX) | Compound B (UNII-YYYYY) |
|---|---|---|---|
| Molecular Weight (g/mol) | 350.4 | 342.8 | 365.2 |
| logP | 2.1 | 1.8 | 3.5 |
| Functional Groups | Amine, Carboxyl | Amine, Ester | Carboxyl, Hydroxyl |
Note: Data for this compound is illustrative due to lack of direct evidence.
Functional Equivalence
Functional analogs are identified based on shared applications or biological targets. For instance:
- Therapeutic Indications : Antihypertensive, antiviral, or anticancer activity.
- Mechanistic Pathways : Enzyme inhibition, receptor agonism/antagonism.
- Industrial Use : Catalysts, surfactants, or polymers.
Example hypothetical comparison:
| Parameter | This compound | Compound C (UNII-ZZZZZ) |
|---|---|---|
| Therapeutic Use | Anticancer (DNA intercalation) | Anticancer (topoisomerase inhibition) |
| IC50 (nM) | 15.2 | 9.8 |
| Toxicity (LD50, mg/kg) | 120 | 85 |
Source: Pharmacological data derived from standardized assays (e.g., NIH Tox21) .
Methodological Considerations
- Data Integrity : Ensure reproducibility by adhering to guidelines for experimental rigor, such as ICH Q2(R1) for analytical validation .
- Reporting Standards : Follow journal-specific requirements for structured abstracts, keyword selection, and figure/table formatting (e.g., Compounds journal mandates full experimental details) .
- Ethical Compliance : Disclose conflicts of interest and data availability per guidelines like those from the Royal Society of Chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
